methyl [(5Z)-5-(4-hydroxy-3-iodobenzylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl]acetate
Overview
Description
Methyl [(5Z)-5-(4-hydroxy-3-iodobenzylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl]acetate is a complex organic compound with a unique structure that includes an iodinated benzylidene group, a thioxoimidazolidinone ring, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(5Z)-5-(4-hydroxy-3-iodobenzylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl]acetate typically involves multiple steps:
Formation of the Benzylidene Intermediate: The initial step involves the iodination of a benzylidene precursor. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions.
Cyclization to Form the Thioxoimidazolidinone Ring: The iodinated benzylidene intermediate is then reacted with a thioamide and a carbonyl compound to form the thioxoimidazolidinone ring. This step often requires the use of a base and a solvent such as ethanol or methanol.
Esterification: The final step involves the esterification of the resulting compound with acetic anhydride or acetyl chloride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl [(5Z)-5-(4-hydroxy-3-iodobenzylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the thioxoimidazolidinone ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of azide or nitrile derivatives.
Scientific Research Applications
Methyl [(5Z)-5-(4-hydroxy-3-iodobenzylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl]acetate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl [(5Z)-5-(4-hydroxy-3-iodobenzylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl]acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The presence of the iodinated benzylidene group and the thioxoimidazolidinone ring can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-3-iodobenzoate: Similar in structure but lacks the thioxoimidazolidinone ring.
Methyl 3-iodo-4-hydroxybenzoate: Another iodinated benzylidene compound with different functional groups.
Methyl 3,5-diiodo-4-hydroxybenzoate: Contains additional iodine atoms, which may alter its reactivity and applications.
Uniqueness
Methyl [(5Z)-5-(4-hydroxy-3-iodobenzylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl]acetate is unique due to the combination of the iodinated benzylidene group and the thioxoimidazolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 2-[(5Z)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O4S/c1-16-13(20)10(17(14(16)22)7-12(19)21-2)6-8-3-4-11(18)9(15)5-8/h3-6,18H,7H2,1-2H3/b10-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMPCMBIVOMULP-POHAHGRESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)I)N(C1=S)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)O)I)/N(C1=S)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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